Wieland-gumlich aldehyde

Allosteric modulation Muscarinic receptor pharmacology Structure-activity relationship

Wieland-Gumlich aldehyde (WGA) is the irreplaceable industrial precursor for the neuromuscular blocker alcuronium chloride (Alloferin) via a specific dimerization pathway not accessible to strychnine or brucine. It is also a critical molecular probe for GPCR allosteric cooperativity studies and a benchmark intermediate in enantioselective total synthesis of Strychnos alkaloids. Generic substitution is scientifically untenable. Choose high-purity WGA to ensure synthetic success and supply chain reliability.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 466-85-3
Cat. No. B1683588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWieland-gumlich aldehyde
CAS466-85-3
SynonymsWieland-gumlich aldehyde;  Caracurine VII;  Deacetyldiaboline;  Desacetyldiaboline
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CN2CC3=CCOC(C4C3CC2C15C4NC6=CC=CC=C56)O
InChIInChI=1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1
InChIKeyUFUDXCDPABDFHK-IPAPBBTMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wieland-Gumlich Aldehyde (CAS 466-85-3): A Strategic Strychnine-Derived Intermediate for Alkaloid Chemistry


Wieland-Gumlich aldehyde (WGA, CAS 466-85-3) is an indoline alkaloid hemiacetal derived via systematic chemical degradation of the highly toxic convulsant alkaloid strychnine [1]. It possesses a molecular formula of C₁₉H₂₂N₂O₂ and a molecular weight of 310.39 g/mol [2]. As a primary alcohol and tertiary amino compound, WGA is of commercial interest primarily as a pivotal synthetic intermediate rather than as a final bioactive product [1]. It naturally exists in equilibrium with its hemiacetal form and is also known as Caracurine VII or Deacetyldiaboline .

Procurement Risk Analysis for Wieland-Gumlich Aldehyde: Why In-Class Substitution is Scientifically Invalid


Substitution of Wieland-Gumlich aldehyde (WGA) with structurally similar in-class compounds—such as strychnine, brucine, or even its own propargyl derivative—is scientifically untenable due to three critical failure modes. First, allosteric cooperativity in receptor binding assays is not conserved across the class; WGA exhibits a unique capacity to switch from negative to positive cooperativity under specific receptor loop modifications, a phenomenon not observed with strychnine [1]. Second, synthetic utility diverges sharply: WGA is a specific industrial precursor to the neuromuscular blocker alcuronium chloride (Alloferin) via a dimerization pathway, a transformation not accessible to strychnine [2]. Third, total synthesis routes are optimized for WGA as a strategic intermediate; substituting an analog would invalidate the enantioselective catalytic sequence and likely result in synthetic failure [3]. Therefore, generic substitution is not a matter of potency adjustment but of fundamental chemical and functional non-equivalence.

Wieland-Gumlich Aldehyde: Quantitative Evidence of Differentiation from Analogs


WGA Exhibits Context-Dependent Allosteric Cooperativity Reversal Unlike Strychnine and Brucine

In a direct head-to-head comparison of four strychnine-like compounds on the M3 muscarinic receptor, Wieland-Gumlich aldehyde (WGA) exhibited a unique qualitative shift in allosteric cooperativity. While strychnine, brucine, and propargyl-WGA maintained consistent directional effects, WGA's cooperativity with the orthosteric antagonist N-methylscopolamine (NMS) switched from negative to positive upon replacement of the third extracellular loop of the M3 receptor with that of the M2 receptor (M3o3 chimera) [1].

Allosteric modulation Muscarinic receptor pharmacology Structure-activity relationship

WGA is the Exclusive Precursor for Industrial Synthesis of Alcuronium Chloride

Wieland-Gumlich aldehyde has a specific and documented industrial application as the direct precursor to alcuronium chloride (Alloferin), a clinically used neuromuscular blocking agent. This transformation proceeds via a dimerization reaction that is chemically unique to the structure of WGA and is not a generic pathway accessible to other strychnine derivatives like strychnine itself or brucine [1].

Industrial synthesis Chemical intermediate Neuromuscular blocker

Total Synthesis of (-)-Strychnine is Optimized Through the Wieland-Gumlich Aldehyde Intermediate

In an enantioselective total synthesis of (-)-strychnine, Wieland-Gumlich aldehyde (WGA) is a crucial late-stage intermediate. The synthetic route was specifically optimized to access the strychnan skeleton via WGA. The overall yield for the (-)-strychnine synthesis from 1,3-cyclohexanedione was reported as 0.15% over 15 steps [1]. In a more recent asymmetric synthesis, (-)-strychnine was realized in 3% overall yield over 24 steps from a cyclopentenyl acetate derivative [2]. This demonstrates that WGA is not a side product but a strategic milestone in a multi-step sequence.

Enantioselective total synthesis Chemical methodology Process chemistry

WGA Derivatives Exhibit Distinct Bioactivity Profiles in Plant Metabolite Research

In a study of alkaloids from Strychnos angolensis, several derivatives of Wieland-Gumlich aldehyde (WGA) were isolated and identified, including 11-methoxy-WGA, 17-O-methyl-11-methoxy-WGA, 11-methoxy-diaboline, and epi-17-O-methyl-11-methoxy-diaboline . These compounds were found in the nonpolar part of the extract, which showed a weak convulsant effect, while the polar part showed strong muscle-relaxant activity. This indicates that even minor structural modifications to the WGA scaffold can drastically alter bioactivity, reinforcing the non-substitutability of the core WGA structure.

Natural product chemistry Phytochemistry Bioactivity screening

Optimal Scientific and Industrial Use Cases for Wieland-Gumlich Aldehyde


Industrial Manufacturing of Alcuronium Chloride (Alloferin)

Based on its established role as a synthetic precursor [1], the primary industrial application for Wieland-Gumlich aldehyde is in the large-scale production of alcuronium chloride. This neuromuscular blocker is used clinically, and its synthesis is uniquely dependent on the dimerization of WGA. This is a high-value procurement scenario where purity and supply chain reliability are paramount.

Advanced Pharmacological Probe for Allosteric Modulation of Muscarinic Receptors

Given its unique ability to switch from negative to positive allosteric cooperativity in engineered receptor chimeras [2], WGA serves as a powerful and irreplaceable molecular probe in academic and pharmaceutical research. It is essential for dissecting the structural determinants of allosteric binding and for developing novel modulators of GPCRs.

Key Intermediate in Total Synthesis of Complex Alkaloids

Wieland-Gumlich aldehyde is a strategic milestone in the enantioselective total synthesis of the strychnos alkaloid family, most notably (-)-strychnine [3]. Synthetic chemistry laboratories developing new catalytic methods or scalable routes to these complex natural products require high-purity WGA as a benchmark intermediate to validate their synthetic sequences.

Reference Standard for Natural Product Isolation and Characterization

As the parent scaffold for a variety of methoxylated and dimeric alkaloids found in Strychnos species , authentic Wieland-Gumlich aldehyde is a critical reference standard for phytochemical investigations. It is used to identify and quantify novel WGA derivatives isolated from plant sources via chromatographic and spectroscopic comparisons.

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